Avibactam

Descripción

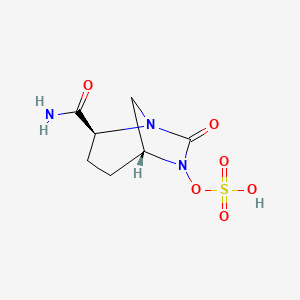

Structure

3D Structure

Propiedades

IUPAC Name |

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCUAPJVLWFHHB-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026066 | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192500-31-4, 396731-14-9 | |

| Record name | Avibactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AVE-1330A free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AVE-1330A FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Avibactam on Serine β-Lactamases

Introduction: A Paradigm Shift in β-Lactamase Inhibition

The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel strategies to preserve the efficacy of our β-lactam antibiotic arsenal. A primary driver of this resistance is the production of β-lactamase enzymes, which inactivate β-lactam drugs through hydrolysis. Avibactam, a non-β-lactam, diazabicyclooctane (DBO) inhibitor, represents a significant advancement in combating this resistance mechanism.[1][2][3] Unlike traditional β-lactam-based inhibitors, this compound possesses a unique and potent mechanism of action, enabling it to inhibit a broad spectrum of serine β-lactamases, including Ambler Class A, C, and some Class D enzymes.[4][5][6]

This guide provides a comprehensive technical overview of the molecular interactions governing this compound's inhibitory activity. We will delve into the step-by-step chemical mechanism, explore the kinetic and structural basis of its action across different β-lactamase classes, and detail the experimental methodologies employed to elucidate these intricate processes.

The Core Mechanism: A Reversible Covalent Dance

At its core, the inhibitory action of this compound is a sophisticated, multi-step process characterized by the formation of a covalent bond with the active site serine of the β-lactamase, followed by a slow, reversible recyclization.[7][8][9] This contrasts sharply with the "suicide inhibition" of older inhibitors like clavulanic acid, where the inhibitor is irreversibly consumed.[10]

The process can be dissected into two primary phases:

-

Acylation (Carbamylation): The catalytic serine residue (Ser70 in the standard class A numbering scheme) in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of this compound's five-membered urea ring.[11][12] This results in the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate, specifically a carbamoyl linkage.[10][13] This acylation step effectively "traps" the enzyme in an inactive state.[5]

-

Deacylation and Recyclization: Unlike the hydrolysis that deacylates β-lactam substrates, the this compound-enzyme complex undergoes a slow, intramolecular ring-closure reaction.[7][8] The nitrogen atom (N6) of the opened this compound ring acts as a nucleophile, attacking the carbonyl carbon of the carbamoyl linkage. This process, termed recyclization, regenerates the intact, active this compound molecule and restores the free, functional enzyme.[7][14] The slowness of this deacylation step is crucial to this compound's efficacy, as it ensures a prolonged period of enzyme inhibition.

The remarkable feature of this mechanism is the near absence of a hydrolytic pathway for deacylation.[7][8] Structural analyses suggest that the conformation of the acyl-enzyme intermediate and the protonation state of key active site residues, such as Glu166 in Class A enzymes, disfavor the activation of a water molecule for hydrolysis, making recyclization the kinetically preferred route.[8][12][15]

Caption: The reversible covalent inhibition mechanism of this compound.

Class-Specific Interactions and Kinetic Profile

While the fundamental mechanism is conserved, the efficiency and kinetics of this compound inhibition vary across different classes of serine β-lactamases, a direct consequence of subtle differences in their active site architecture.[16][17]

| β-Lactamase Class | Representative Enzymes | Acylation Efficiency (k₂/Kᵢ, M⁻¹s⁻¹) | Deacylation Half-life (t₁/₂) | Key Structural Insights |

| Class A | CTX-M-15, KPC-2, TEM-1 | High (1.0 x 10⁵ for CTX-M-15)[16][18] | Minutes (e.g., ~16 min for TEM-1)[7] | The sulfate group of this compound interacts with a positively charged pocket, mimicking β-lactam carboxylates. Key residues like S130, N132, and K234 are crucial for binding.[2][12][19] |

| Class C | AmpC (P. aeruginosa, E. cloacae) | Moderate (~10³ - 10⁴)[16][20] | Minutes to hours | Similar overall binding mode to Class A, but with distinct interactions. A short, strong hydrogen bond between the this compound amide and piperidine N1 is observed in AmpC complexes.[4][21] |

| Class D | OXA-10, OXA-24, OXA-48 | Variable and generally lower (1.1 x 10¹ for OXA-10; 1.4 x 10³ for OXA-48)[16][22] | Very slow (days)[23] | This compound is essentially an irreversible inhibitor for some OXA enzymes due to the extremely slow deacylation. The binding mode provides a rationale for the selective inhibition of certain OXA variants.[24] |

Data compiled from multiple sources.[2][7][12][16][17][18][19][20][21][22][23][24]

The variation in acylation efficiency is a testament to how well the this compound molecule fits into the active sites of different enzyme classes. For instance, the high efficiency against Class A enzymes like CTX-M-15 is attributed to a snug fit and multiple favorable interactions within the active site.[2] Conversely, the lower efficiency against some Class D enzymes is due to less optimal binding.[16][17] The exceptionally slow deacylation from Class D enzymes makes this compound a particularly potent inhibitor against this challenging class of β-lactamases.

Methodologies for Elucidating the Mechanism of Action

A combination of sophisticated biophysical and biochemical techniques has been instrumental in deciphering this compound's mechanism.

Experimental Workflow

Caption: A generalized workflow for studying this compound's mechanism.

Detailed Protocols

1. Enzyme Kinetics Assays (Spectrophotometry)

-

Objective: To determine the kinetic parameters of inhibition, including the second-order rate constant for acylation (k₂/Kᵢ) and the deacylation rate constant (k_off).

-

Principle: The hydrolysis of a chromogenic substrate, such as nitrocefin, by the β-lactamase is monitored by measuring the change in absorbance over time. The presence of an inhibitor like this compound will alter the rate of this reaction.

-

Step-by-Step Methodology (Acylation):

-

Prepare a reaction mixture containing a known concentration of purified β-lactamase and the chromogenic substrate (e.g., nitrocefin) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).[16]

-

Initiate the reaction by adding varying concentrations of this compound.

-

Monitor the change in absorbance (e.g., at 482 nm for nitrocefin) over time using a spectrophotometer, often at a controlled temperature (e.g., 37°C).[16]

-

The observed rate constant (k_obs) for the onset of inhibition is determined for each this compound concentration.

-

Plot k_obs versus the this compound concentration. For this compound, this plot is typically linear, and the slope of this line represents the second-order rate constant of acylation (k₂/Kᵢ).[16]

-

-

Causality: This method allows for the quantification of how efficiently this compound acylates and inactivates the enzyme. The inability to reach saturation in the k_obs plots for many enzymes indicates that the initial non-covalent binding is weak, and the acylation step is rate-limiting.[16]

2. Mass Spectrometry (ESI-MS)

-

Objective: To confirm the formation of a covalent acyl-enzyme intermediate and to study its stability over time.[16][20]

-

Principle: Electrospray ionization mass spectrometry (ESI-MS) can measure the precise mass of the intact protein. The formation of a covalent adduct with this compound will result in a predictable mass increase.

-

Step-by-Step Methodology:

-

Incubate the purified β-lactamase with a molar excess of this compound for a defined period (e.g., 5 minutes to 24 hours).[16]

-

Remove excess, unbound this compound using a desalting column or ultrafiltration.

-

Analyze the protein sample by ESI-MS.

-

Compare the measured mass of the treated enzyme with that of the untreated enzyme. A mass increase corresponding to the molecular weight of this compound (or a fragment thereof) confirms covalent modification.

-

To study deacylation, the acyl-enzyme complex can be diluted and incubated, with samples taken at various time points for MS analysis to observe the reappearance of the free enzyme peak.[13]

-

-

Trustworthiness: This technique provides direct, physical evidence of the covalent nature of the inhibition, as the adduct remains intact even under the denaturing conditions of the experiment.[7]

3. X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the this compound-enzyme complex at atomic resolution.[4][8][25]

-

Principle: By crystallizing the acyl-enzyme complex and diffracting X-rays through the crystal, a detailed electron density map can be generated, allowing for the precise modeling of how this compound binds within the active site.

-

Step-by-Step Methodology:

-

Co-crystallize the purified β-lactamase with this compound or soak pre-formed enzyme crystals in a solution containing this compound.

-

Collect X-ray diffraction data from the crystals using a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model of the protein-inhibitor complex against the experimental data.

-

-

Authoritative Grounding: High-resolution crystal structures provide invaluable insights into the specific amino acid residues that interact with this compound, explaining its potency and the differences in inhibition across enzyme classes.[2][8][24] For example, crystal structures have revealed the specific hydrogen bonding networks and the conformation of the opened this compound ring within the active sites of CTX-M-15 and AmpC.[8][15]

Conclusion: A Broad-Spectrum Solution with a Unique Mechanism

This compound's novel, reversible covalent inhibition mechanism sets it apart from previous generations of β-lactamase inhibitors. Its ability to form a stable carbamoyl-enzyme intermediate, coupled with a slow recyclization that regenerates the active inhibitor, provides sustained inactivation of a wide range of clinically important serine β-lactamases. The detailed understanding of this mechanism, made possible through a combination of kinetic, mass spectrometric, and structural studies, not only solidifies the rationale for its clinical use but also provides a molecular blueprint for the design of future inhibitors to combat the ever-evolving landscape of antibiotic resistance.

References

- 1. This compound Analysis: Mechanism of Action and Adverse Effects [desklib.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Landscape of Diazabicyclooctane (DBO) Inhibition: this compound Inactivation of PER-2 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural insight into potent broad-spectrum inhibition with reversible recyclization mechanism: this compound in complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]

- 18. Kinetics of this compound inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reclaiming the efficacy of β-lactam-β-lactamase inhibitor combinations: this compound restores the susceptibility of CMY-2-producing Escherichia coli to ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Interactions between this compound and Ceftazidime-Hydrolyzing Class D β-Lactamases [mdpi.com]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. Molecular basis of selective inhibition and slow reversibility of this compound against class D carbapenemases: a structure-guided study of OXA-24 and OXA-48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Preamble: The Imperative for a New Generation of β-Lactamase Inhibitors

An In-depth Technical Guide to the Discovery and Synthesis of Avibactam

The clinical efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy for decades, has been severely eroded by the proliferation of bacterial β-lactamase enzymes.[1][2] These enzymes efficiently catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. Early β-lactamase inhibitors (BLIs) like clavulanic acid, sulbactam, and tazobactam were instrumental in extending the utility of β-lactams. However, their spectrum of activity is largely confined to class A enzymes, leaving them vulnerable to bacteria producing class C (AmpC) and class D (OXA-type) β-lactamases, as well as the formidable class A Klebsiella pneumoniae carbapenemases (KPCs).[2][3] This escalating resistance crisis created an urgent need for novel, broad-spectrum inhibitors, setting the stage for the discovery of this compound.

Part 1: Discovery of the Diazabicyclooctane (DBO) Scaffold

The discovery of this compound was a departure from the traditional β-lactam-based inhibitor template, focusing instead on identifying a completely new chemical scaffold with a differentiated mechanism of action.

High-Throughput Screening (HTS) and Hit Identification

The journey began with a high-throughput screening campaign that evaluated extensive small-molecule libraries against a panel of clinically relevant β-lactamase enzymes. This systematic search aimed to identify compounds that could inhibit enzymes from multiple Ambler classes, particularly the problematic class C enzymes that were not well-addressed by existing inhibitors. This screening identified a promising hit compound featuring a novel diazabicyclooctane (DBO) core. The DBO scaffold was chemically distinct from all existing BLIs and showed an encouraging initial inhibitory profile, marking it as a priority for further investigation.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Following the identification of the DBO hit, an intensive lead optimization program was initiated to enhance potency, broaden the inhibitory spectrum, and improve pharmacokinetic properties.[4][5][6] This iterative process of chemical synthesis and biological testing is crucial for transforming a preliminary hit into a clinical drug candidate.[4][5]

Key insights from the SAR studies included:

-

The N-1 Sulfate Group: The introduction of a sulfate moiety at the N-1 position of the DBO ring was a critical breakthrough. This group acts as a mimic of the carboxylate group in β-lactam substrates, providing a crucial recognition feature for the enzyme's active site.

-

The C-2 Carboxamide Side Chain: Extensive modification of the side chain at the C-2 position revealed that a primary carboxamide was optimal for potent, broad-spectrum inhibition. This group forms key hydrogen bond interactions within the active site of multiple β-lactamase classes.[7]

-

Stereochemistry: The specific stereochemistry of the DBO core, (2S, 5R), was determined to be essential for correct positioning within the enzyme active site and for maximal inhibitory activity.

This meticulous optimization process, balancing potency, selectivity, and drug-like properties, ultimately led to the selection of this compound (formerly NXL104) as the clinical development candidate.

Part 2: The Chemical Synthesis of this compound

Developing a robust, scalable, and economically viable synthetic route is a critical hurdle in drug development. The synthesis of this compound has evolved significantly from early discovery routes to efficient, large-scale manufacturing processes.

Retrosynthetic Analysis

A logical retrosynthetic strategy for this compound focuses on disconnecting the key functionalities to trace back to simpler, often commercially available starting materials. The primary disconnections are the urea cyclization that forms the 7-oxo moiety and the formation of the DBO core itself.

Caption: A simplified retrosynthetic pathway for this compound.

Evolution of Synthetic Routes

Early synthetic routes reported during the discovery phase were often lengthy, low-yielding, and utilized hazardous reagents like phosgene derivatives, making them unsuitable for large-scale production.[8]

Later-generation syntheses focused on efficiency and scalability. A notable improved process starts from commercially available Boc-benzylglutamate and proceeds in only five isolated steps to the DBO core with a high overall yield.[8] Another innovative approach utilizes an enzymatic resolution to establish the crucial stereochemistry of a (2S,5S)-5-hydroxypiperidine-2-carboxylate intermediate, a key precursor to the final DBO core.[8]

Experimental Protocol: Key Step - Optimized One-Pot Debenzylation/Sulfation

This protocol describes a critical final step from a modern, optimized synthesis, converting the protected precursor to the final active compound.[8]

Objective: To perform a one-pot debenzylation of the benzyl-protected hydroxylamine and subsequent sulfation to yield this compound.

Materials:

-

(2S,5R)-tert-butyl 2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl benzyl sulfate (Protected Precursor)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Sulfur trioxide-pyridine complex (SO₃·py)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Dowex 50WX8 cation-exchange resin

Procedure:

-

Hydrogenolysis (Debenzylation): The protected precursor is dissolved in methanol in a suitable hydrogenation vessel.

-

10% Pd/C catalyst is added to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

The vessel is purged and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at room temperature until analysis (e.g., by HPLC or TLC) shows complete consumption of the starting material.

-

Catalyst Removal: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with additional methanol to ensure complete recovery of the product.

-

Sulfation: The resulting filtrate containing the debenzylated intermediate is cooled in an ice bath.

-

Sulfur trioxide-pyridine complex is added portion-wise to the cold solution, maintaining the internal temperature below 5°C. The reaction is stirred at this temperature for several hours until the sulfation is complete.

-

Work-up and Salt Formation: The reaction is quenched by the slow addition of an aqueous sodium bicarbonate solution. The organic solvent is removed under reduced pressure.

-

Purification: The resulting aqueous solution is passed through a column of Dowex 50WX8 cation-exchange resin to exchange the counter-ion to sodium, yielding the this compound sodium salt. The solution is then concentrated and lyophilized to afford the final product as a white solid.

Part 3: Mechanism of Action - Covalent Reversible Inhibition

This compound's mechanism of inhibition is a defining feature that underpins its broad spectrum of activity. Unlike the often irreversible, mechanism-based inactivation caused by clavulanic acid, this compound functions as a covalent, reversible inhibitor.[9]

-

Initial Binding: this compound first binds non-covalently to the β-lactamase active site.

-

Acylation (Carbamoylation): The catalytic serine residue (Ser70 in the standard numbering scheme) attacks the carbonyl carbon of this compound's cyclic urea. This forms a stable, covalent carbamoyl-enzyme intermediate, effectively inactivating the enzyme. This acylation step is rapid.[3][9]

-

Deacylation (Recyclization): The covalent bond can be slowly hydrolyzed, which leads to the opening of this compound's DBO ring. However, the key mechanistic feature is that the opened ring can then recyclize, releasing the intact, active this compound molecule and regenerating the free enzyme. The rate of acylation is much faster than the rate of deacylation, leading to sustained inhibition of the enzyme population.[9][10]

Caption: The covalent, reversible inhibition mechanism of this compound.

Kinetic Profile and Spectrum of Activity

This mechanism allows this compound to potently inhibit a wide range of serine β-lactamases from classes A, C, and some class D enzymes.[7][10] It is particularly effective against KPC and AmpC enzymes, which are major sources of resistance to advanced-generation cephalosporins.[11] this compound does not inhibit class B metallo-β-lactamases (MBLs), which use a zinc-dependent catalytic mechanism.[11][12]

The efficiency of inhibition varies across enzyme classes, as shown by its kinetic parameters.

| β-Lactamase | Ambler Class | Representative Organism | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Half-life (t₁/₂) |

| CTX-M-15 | A | Escherichia coli | 1.0 x 10⁵ | 70 min |

| KPC-2 | A | Klebsiella pneumoniae | 2.1 x 10⁴ | 8 min* |

| AmpC | C | Enterobacter cloacae | 1.1 x 10³ | 110 min |

| AmpC | C | Pseudomonas aeruginosa | 2.4 x 10³ | 110 min |

| OXA-10 | D | Pseudomonas aeruginosa | 1.1 x 10¹ | > 5 days |

| OXA-48 | D | Klebsiella pneumoniae | 3.0 x 10² | 45 min |

| Note: The KPC-2 acyl-enzyme complex can also undergo a slow hydrolysis and fragmentation pathway.[3] | ||||

| (Data sourced from Ehmann et al., 2013)[3] |

Part 4: Conclusion and Future Outlook

The discovery and successful development of this compound marked a pivotal moment in the battle against antimicrobial resistance. Its novel DBO scaffold and unique covalent reversible inhibitory mechanism provided a solution to the challenge of broad-spectrum β-lactamase inhibition, particularly against difficult-to-inhibit class C and KPC enzymes. The evolution of its chemical synthesis from complex, low-yield routes to streamlined, scalable processes demonstrates the power of process chemistry in enabling the delivery of complex medicines. The story of this compound serves as a blueprint for modern drug discovery, illustrating a successful path from high-throughput screening to a clinically vital therapeutic agent that has restored the utility of established β-lactam antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the process of lead optimization? [synapse.patsnap.com]

- 5. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacterales by Rapid CAZ/AVI NP Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Introduction: A Modern Solution to an Evolving Threat

An In-Depth Technical Guide to Avibactam: Chemical Structure, Properties, and Mechanism of Action

The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, has rendered many cornerstone therapies, such as β-lactams, ineffective. This resistance is often mediated by β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. This compound represents a paradigm shift in combating this mechanism. It is a first-in-class, non-β-lactam, β-lactamase inhibitor designed to protect β-lactam antibiotics from degradation.[1] Unlike traditional inhibitors like clavulanic acid or tazobactam, this compound possesses a broader spectrum of activity, inhibiting Ambler class A, class C, and some class D serine β-lactamases.[2][3] This guide, intended for drug development professionals and researchers, provides a detailed exploration of this compound's chemical architecture, physicochemical properties, and the nuanced mechanism that underpins its clinical efficacy, particularly in its combination with ceftazidime.

Chemical Identity and Physicochemical Properties

This compound's unique structure is central to its function. It is a member of the diazabicyclo[3.2.1]octane class of molecules.[4] Its systematic IUPAC name is [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate.[4][5] The molecule was rationally designed to mimic the transition state of β-lactam hydrolysis, enabling it to bind effectively to the active site of β-lactamase enzymes.

Below is a visualization of the core chemical structure of this compound.

Caption: Core chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁N₃O₆S | [4][5] |

| Molecular Weight | 265.25 g/mol | [4][5] |

| CAS Number | 1192500-31-4 | [4][5] |

| Appearance | White crystalline powder | [6] |

| Water Solubility | Approx. 10 g/L | [6] |

| Protein Binding | 5.7–8.2% | [5][7] |

This compound is typically administered intravenously as its sodium salt to improve solubility and stability.[6][8]

Mechanism of Action: Reversible Covalent Inhibition

This compound's inhibitory mechanism is distinct from that of traditional β-lactam-based inhibitors, which often act as "suicide inhibitors" that are irreversibly consumed. This compound functions as a covalent but reversible inhibitor.[2][9] This process can be broken down into two critical steps:

-

Acylation: this compound binds to the active site of a serine β-lactamase. The catalytic serine residue attacks the carbonyl group of this compound's urea moiety, opening the five-membered ring and forming a stable, covalent acyl-enzyme intermediate.[10] This step effectively sequesters the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic.[11]

-

Deacylation (Recyclization): The acyl-enzyme complex is unusually stable compared to that formed with β-lactam antibiotics.[10] Crucially, the subsequent deacylation reaction does not result in the hydrolysis and destruction of this compound. Instead, the molecule is released intact, regenerating both the active inhibitor and the functional enzyme.[2][12] This process of "recyclization" allows a single molecule of this compound to inhibit multiple β-lactamase enzymes over time.

The following diagram illustrates this unique, reversible covalent inhibition pathway.

Caption: Reversible covalent inhibition mechanism of this compound.

This reversible mechanism provides a significant advantage. The slow rate of recyclization (k₋₂) ensures a prolonged period of enzyme inhibition, while the regeneration of the inhibitor maintains its effective concentration in the periplasmic space.[10]

In Vitro Evaluation: Quantifying Potency

Assessing the efficacy of this compound requires a multi-faceted approach, primarily focused on its ability to restore the activity of a partner β-lactam antibiotic. The causality behind these experimental choices is to first establish a baseline of resistance and then quantify the specific contribution of the inhibitor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing

The cornerstone of in vitro evaluation is determining the MIC of the partner antibiotic (e.g., ceftazidime) with and without a fixed concentration of this compound. This directly measures the restoration of antibacterial activity.

Methodology:

-

Strain Preparation: Culture β-lactamase-producing bacterial strains (e.g., KPC-producing Klebsiella pneumoniae, AmpC-producing Pseudomonas aeruginosa) to mid-log phase in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Standardization: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution:

-

Plate A (Antibiotic Alone): Prepare a two-fold serial dilution of the β-lactam antibiotic in a 96-well microtiter plate.

-

Plate B (Combination): Prepare an identical serial dilution of the β-lactam antibiotic in a plate where each well also contains a fixed, sub-inhibitory concentration of this compound (typically 4 mg/L).

-

-

Inoculation: Inoculate all wells with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (no antibiotic) and negative (no bacteria) growth controls.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Data Analysis: Compare the MIC from Plate A to Plate B. A significant reduction (e.g., ≥4-fold) in the MIC in the presence of this compound demonstrates its inhibitory effect.[13]

This protocol is self-validating through the direct comparison of the antibiotic's activity with and without the inhibitor against the same bacterial strain under identical conditions.

The following workflow diagram outlines the process for determining the potentiation effect of this compound.

Caption: Experimental workflow for in vitro MIC testing.

In Vivo Pharmacology: Bridging the Gap to Clinical Use

Understanding this compound's behavior within a biological system is critical for designing effective dosing regimens. Its pharmacokinetic (PK) and pharmacodynamic (PD) properties are complementary to those of its partner cephalosporins, like ceftazidime.[14][15]

Pharmacokinetic Profile

Clinical studies have established a consistent pharmacokinetic profile for this compound.

| PK Parameter | Value Range | Significance | Source(s) |

| Elimination Half-life (t½) | 1.4 - 3.2 hours | Complements the half-life of ceftazidime, allowing for synchronized dosing intervals. | [14][15] |

| Volume of Distribution (Vd) | 15.4 - 26.3 L | Indicates distribution primarily within the extracellular fluid, consistent with targeting bacteria in plasma and interstitial spaces. | [14][15] |

| Metabolism | Negligible | The drug is not significantly metabolized, reducing the potential for metabolic drug-drug interactions. | [5] |

| Primary Excretion Route | Renal (97%) | Excreted largely unchanged in the urine. Dosage adjustments are necessary for patients with renal impairment. | [5][14][15] |

Pharmacodynamic Target

For β-lactamase inhibitors, the key pharmacodynamic index is not a traditional MIC-based metric. Instead, efficacy correlates best with the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > Cₜ).[16][17] This Cₜ is the concentration required to adequately suppress β-lactamase activity and restore the partner antibiotic's efficacy. Preclinical models, including neutropenic mouse thigh and lung infection models, have been instrumental in defining this target.[18][19] For this compound, a Cₜ of 1-2.5 mg/L has been identified as correlating well with efficacy, depending on the pathogen and infection site.[16] This insight is foundational for using pharmacokinetic modeling to predict clinical success and establish susceptibility breakpoints.

Conclusion

This compound is a testament to modern medicinal chemistry and a vital tool against multi-drug resistant Gram-negative pathogens. Its novel diazabicyclooctane structure, unique reversible covalent mechanism of action, and favorable pharmacokinetic profile make it an effective and reliable β-lactamase inhibitor.[2][4] By understanding its core chemical properties and the intricate details of its interaction with bacterial enzymes, researchers and drug developers can better leverage its potential in combination therapies and design the next generation of life-saving antibiotics. The continued study of its structure-activity relationships and resistance mechanisms will be paramount as the landscape of bacterial resistance continues to evolve.

References

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. This compound | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. drugs.com [drugs.com]

- 8. This compound Sodium | C7H10N3NaO6S | CID 24944097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Analysis: Mechanism of Action and Adverse Effects [desklib.com]

- 12. journals.asm.org [journals.asm.org]

- 13. caymanchem.com [caymanchem.com]

- 14. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 15. Review of Clinical Pharmacokinetics of this compound, A Newly Approved non-β lactam β-lactamase Inhibitor Drug, In Combination Use With Ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Pharmacokinetic/Pharmacodynamic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Pharmacokinetic/Pharmacodynamic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

The Dawn of a New Defense: An In-Depth Technical Guide to the Early In Vitro Efficacy of Avibactam

For researchers, scientists, and drug development professionals dedicated to combating antimicrobial resistance, this guide provides a comprehensive exploration of the foundational in vitro studies that established Avibactam as a pivotal β-lactamase inhibitor. We will delve into the core scientific principles, experimental designs, and seminal findings that have paved the way for its clinical success.

Introduction: The Pressing Need for Novel β-Lactamase Inhibitors

The relentless evolution of β-lactamase-mediated resistance in Gram-negative bacteria has posed a significant threat to the efficacy of our most critical antibiotics. The proliferation of extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and particularly carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) has created a critical unmet medical need. In this challenging landscape, the development of novel β-lactamase inhibitors became a paramount objective. This compound (formerly known as NXL104) emerged as a groundbreaking solution, not as a direct antibacterial agent, but as a potent protector, restoring the activity of established β-lactams.

The Core of Innovation: this compound's Unique Mechanism of Action

Unlike the classic β-lactam-based inhibitors (e.g., clavulanic acid, tazobactam), this compound is a non-β-lactam diazabicyclooctane (DBO). Its innovative mechanism of action is central to its broad-spectrum efficacy. This compound is a covalent, but reversible, inhibitor of a wide range of serine β-lactamases, including Ambler class A (like KPCs and other ESBLs), class C (AmpC), and some class D (such as OXA-48) enzymes.[1][2]

The inhibition process involves the acylation of the active site serine residue of the β-lactamase by this compound. This forms a stable carbamoyl-enzyme intermediate, effectively inactivating the enzyme. Crucially, this reaction is reversible; the intact this compound molecule can be slowly released, allowing it to inhibit other β-lactamase molecules.[3][4][5] This "recycling" ability contributes to its sustained inhibitory effect.

Foundational In Vitro Efficacy Assessment: Key Methodologies

The early evaluation of this compound's potential relied on a suite of robust in vitro assays designed to quantify its ability to protect β-lactam antibiotics from degradation by resistant bacteria.

Minimum Inhibitory Concentration (MIC) Determination

The cornerstone of antimicrobial susceptibility testing, MIC determination was crucial in demonstrating this compound's ability to restore the activity of partner β-lactams.

Experimental Protocol: Broth Microdilution

-

Preparation of Reagents:

-

Prepare a stock solution of the partner β-lactam (e.g., ceftazidime) and this compound in a suitable solvent.

-

Prepare serial two-fold dilutions of the β-lactam in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

-

Add a fixed, clinically relevant concentration of this compound (typically 4 µg/mL) to a parallel set of dilutions.

-

-

Inoculum Preparation:

-

Culture the bacterial isolate to be tested on an appropriate agar medium overnight.

-

Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Incubation:

-

Inoculate the microtiter plates with the bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

Synergy Testing: The Checkerboard Assay

To quantify the synergistic interaction between this compound and its partner β-lactams, the checkerboard assay was employed.

Experimental Protocol: Checkerboard Assay

-

Plate Preparation:

-

In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute the β-lactam antibiotic horizontally across the columns and this compound vertically down the rows.

-

-

Inoculation and Incubation:

-

Inoculate each well with a standardized bacterial suspension as described for the MIC protocol.

-

Incubate under the same conditions.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpretation:

-

Bactericidal Activity: Time-Kill Kinetic Assays

To assess the rate and extent of bacterial killing, time-kill assays were instrumental.

Experimental Protocol: Time-Kill Assay

-

Inoculum Preparation:

-

Prepare a bacterial inoculum in the logarithmic phase of growth.

-

-

Exposure:

-

Expose the bacteria to the β-lactam alone, this compound alone, and the combination at concentrations corresponding to multiples of the MIC.

-

-

Sampling and Plating:

-

At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each culture.

-

Perform serial dilutions and plate onto appropriate agar media to determine the number of viable bacteria (CFU/mL).

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time.

-

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Biochemical Characterization: β-Lactamase Inhibition Assays

To directly measure the inhibitory activity of this compound against purified β-lactamases, biochemical assays using a chromogenic substrate like nitrocefin are employed.

Experimental Protocol: Nitrocefin Assay

-

Reagent Preparation:

-

Prepare a solution of purified β-lactamase enzyme in a suitable buffer.

-

Prepare a stock solution of nitrocefin.

-

Prepare various concentrations of this compound.

-

-

Assay Procedure:

-

In a microplate, pre-incubate the β-lactamase with different concentrations of this compound for a defined period.

-

Initiate the reaction by adding nitrocefin.

-

-

Data Acquisition:

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.

-

-

Data Analysis:

Seminal Findings from Early In Vitro Studies

Early in vitro investigations of this compound in combination with ceftazidime yielded compelling data that underscored its potential.

Table 1: Representative In Vitro Activity of Ceftazidime-Avibactam against Key Resistant Phenotypes

| Bacterial Species & Resistance Mechanism | Ceftazidime MIC (µg/mL) | Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| K. pneumoniae (KPC-producing) | >64 | 0.5 - 2 | >32 - >128 |

| Enterobacter cloacae (AmpC-overproducing) | 32 | 0.25 | 128 |

| E. coli (CTX-M-15 ESBL) | >128 | 0.125 | >1024 |

| P. aeruginosa (AmpC-overproducing) | 64 | 4 | 16 |

| K. pneumoniae (OXA-48-producing) | 16 | 1 | 16 |

Note: The values presented are illustrative and compiled from various early in vitro studies. Actual values may vary depending on the specific strain and experimental conditions.[11][12][13][14][15]

These studies consistently demonstrated that the addition of this compound at a fixed concentration of 4 µg/mL restored the in vitro activity of ceftazidime against a vast majority of Enterobacteriaceae isolates producing KPC, AmpC, and ESBL enzymes.[16][17][18] For Pseudomonas aeruginosa, this compound was shown to be effective against strains with overexpressed AmpC, a common resistance mechanism in this pathogen.[8][12] However, its efficacy could be compromised by the co-expression of efflux pumps like MexAB-OprM.[12][19]

Early Insights into Resistance Development

From the outset, understanding the potential for resistance to this compound was a critical area of investigation. In vitro resistance selection studies, where bacteria are serially passaged in the presence of sub-inhibitory concentrations of the drug combination, provided early clues.

Experimental Protocol: In Vitro Resistance Selection

-

Serial Passage:

-

Characterization of Resistant Mutants:

-

Isolate colonies from the higher concentration passages.

-

Determine the MIC of ceftazidime-avibactam for these isolates to confirm resistance.

-

Perform molecular characterization (e.g., sequencing of β-lactamase genes) to identify the mechanisms of resistance.

-

Early studies revealed that resistance to ceftazidime-avibactam in KPC-producing K. pneumoniae could emerge through mutations in the blaKPC gene, often in the omega-loop region of the enzyme, which can alter the binding of this compound.[23]

Conclusion and Future Directions

The foundational in vitro studies of this compound were instrumental in establishing its profile as a potent and broad-spectrum β-lactamase inhibitor. The meticulous application of standardized methodologies, from MIC determination to detailed kinetic analyses, provided the robust data necessary to advance its development. These early investigations not only demonstrated this compound's remarkable ability to restore the efficacy of partner β-lactams against highly resistant Gram-negative pathogens but also offered crucial insights into its unique mechanism of action and potential pathways to resistance. The principles and techniques outlined in this guide continue to be fundamental in the ongoing surveillance of this compound's efficacy and the development of the next generation of β-lactamase inhibitors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] this compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor | Semantic Scholar [semanticscholar.org]

- 5. (Open Access) this compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor (2012) | David E. Ehmann | 472 Citations [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antibacterial Activity of the Ceftazidime-Avibactam (NXL104) Combination against Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Activity of Ceftazidime-Avibactam against Clinical and Isogenic Laboratory Pseudomonas aeruginosa Isolates Expressing Combinations of Most Relevant β-Lactam Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Loss of activity of ceftazidime-avibactam due to MexAB-OprM efflux and overproduction of AmpC cephalosporinase in Pseudomonas aeruginosa isolated from patients suffering from cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]

- 20. Evolution of ceftazidime-avibactam resistance driven by variation in bla KPC-2 to bla KPC-190 during treatment of ST11-K64 hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evolution of ceftazidime–this compound resistance driven by mutations in double-copy blaKPC-2 to blaKPC-189 during treatment of ST11 carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

- 23. tandfonline.com [tandfonline.com]

Initial Investigations into Avibactam Resistance: A Technical Guide

Introduction

Ceftazidime-avibactam (CZA) has emerged as a critical therapeutic option for infections caused by carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2] this compound, a novel non-β-lactam β-lactamase inhibitor, effectively neutralizes a broad range of β-lactamases, including class A (like KPC and CTX-M), class C, and some class D enzymes.[1][3][4] However, the increasing clinical use of CZA has been met with the emergence of resistance, posing a significant threat to its long-term efficacy.[1][5] Understanding the molecular underpinnings of this resistance is paramount for the development of effective surveillance strategies, novel diagnostics, and next-generation therapeutics.

This in-depth technical guide provides a comprehensive overview of the core mechanisms of this compound resistance and outlines detailed, field-proven methodologies for their initial investigation. It is designed for researchers, scientists, and drug development professionals actively engaged in the study of antimicrobial resistance.

Core Mechanisms of this compound Resistance

Resistance to ceftazidime-avibactam is primarily driven by a few key molecular mechanisms, often acting in concert to achieve clinically significant levels of resistance. These can be broadly categorized as enzymatic modifications, alterations in drug influx and efflux, and target protein modifications.

Enzymatic Modifications: The Evolution of β-Lactamases

The most prevalent mechanism of CZA resistance involves mutations within the genes encoding β-lactamase enzymes, particularly blaKPC.[6][7] These mutations often occur in the Ω-loop of the KPC enzyme, a critical region for this compound binding.[3][8][9]

-

Klebsiella pneumoniae Carbapenemase (KPC) Variants: Numerous variants of KPC have been identified that confer resistance to CZA.[7][10] The D179Y substitution in KPC-2 and KPC-3 is a well-characterized mutation that reduces the inhibitory activity of this compound while often restoring susceptibility to carbapenems.[8][9] Other mutations and deletions within the Ω-loop have also been described.[8][10][11] The evolution of these variants is a dynamic process, with different mutations arising under therapeutic pressure.[12][13]

-

CTX-M Family β-Lactamases: While generally susceptible to this compound, mutations in CTX-M enzymes, such as CTX-M-14 and CTX-M-15, can also lead to CZA resistance.[4][14] For instance, a P170S substitution in CTX-M-14 has been associated with elevated CZA minimum inhibitory concentrations (MICs).[4][15]

-

Other β-Lactamases: Resistance can also be mediated by other β-lactamases, such as OXA-48 variants and certain PER and GES type ESBLs, which exhibit weaker inhibition by this compound.[3][5]

Alterations in Membrane Permeability: Porins and Efflux Pumps

Changes in the bacterial outer membrane that limit the intracellular concentration of CZA are another significant resistance strategy.[6][16]

-

Porin Loss or Modification: Decreased expression or mutations in the genes encoding major outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, can significantly increase the MIC for CZA.[6][12] This is often a contributing factor in combination with enzymatic resistance mechanisms.[6][9]

-

Overexpression of Efflux Pumps: The upregulation of efflux pump systems, particularly the AcrAB-TolC system, can actively expel ceftazidime from the bacterial cell, thereby reducing its effective concentration at the target site.[6][17][18][19] This mechanism often works in synergy with porin loss and enzymatic resistance.[6][18][19]

Target Protein Modifications

While less common, mutations in penicillin-binding proteins (PBPs), the ultimate target of ceftazidime, have also been reported to contribute to CZA resistance.[5][17] For example, insertions in PBP3 have been identified in CZA-resistant E. coli isolates.[17][20]

Increased Gene Expression

An increased copy number of the blaKPC gene, often due to transposition events, can lead to higher levels of KPC enzyme production, overwhelming the inhibitory effect of this compound.[1][12][18][19]

A Framework for Investigating this compound Resistance

A systematic approach is crucial for elucidating the mechanisms of this compound resistance in a clinical or research setting. The following workflow outlines the key experimental stages, from initial phenotypic characterization to in-depth molecular analysis.

References

- 1. contagionlive.com [contagionlive.com]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. francis-press.com [francis-press.com]

- 6. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Klebsiella pneumoniae Carbapenemase Variants Resistant to Ceftazidime-Avibactam: an Evolutionary Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KPC variants conferring resistance to ceftazidime-avibactam in Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evolution of ceftazidime-avibactam resistance driven by variation in bla KPC-2 to bla KPC-190 during treatment of ST11-K64 hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dynamic evolution of ceftazidime-avibactam resistance due to interchanges between blaKPC-2 and blaKPC-145 during treatment of Klebsiella pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combination of Amino Acid Substitutions Leading to CTX-M-15-Mediated Resistance to the Ceftazidime-Avibactam Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Antibiotic Resistance in Klebsiella pneumoniae and Related Enterobacterales: Molecular Mechanisms, Mobile Elements, and Therapeutic Challenges | MDPI [mdpi.com]

- 17. Mechanisms of ceftazidime/avibactam resistance in drug-naïve bacteraemic Enterobacterales strains without metallo-beta-lactamase production: Associated with ceftazidime impedance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Resistance to Ceftazidime-Avibactam Is Due to Transposition of KPC in a Porin-Deficient Strain of Klebsiella pneumoniae with Increased Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resistance to Ceftazidime-Avibactam Is Due to Transposition of KPC in a Porin-Deficient Strain of Klebsiella pneumoniae with Increased Efflux Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Resistance to aztreonam-avibactam due to CTX-M-15 in the presence of penicillin-binding protein 3 with extra amino acids in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Pharmacokinetic Properties of Avibactam

This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) properties of avibactam, a novel non-β-lactam β-lactamase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from various preclinical models, outlines validated experimental protocols, and explains the scientific rationale behind these methodologies. Our objective is to offer a field-proven perspective on evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby informing its journey from bench to bedside.

Introduction: The Rationale for this compound

The rise of multidrug-resistant Gram-negative bacteria poses a significant global health threat. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound, a diazabicyclooctane, is a potent inhibitor of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[1][2][3] When combined with β-lactam antibiotics like ceftazidime, this compound restores their activity against many resistant pathogens.[1][2][4]

Understanding the preclinical pharmacokinetics of this compound is a cornerstone of its development. These studies are essential to:

-

Define the relationship between dose, exposure, and efficacy.

-

Predict a safe and effective starting dose for human trials.[5]

-

Understand how the drug is absorbed, distributed, metabolized, and eliminated (ADME).[6]

-

Ensure that this compound's pharmacokinetic profile is complementary to its partner antibiotic, enabling simultaneous action at the site of infection.[7]

Guiding Principles of Preclinical PK Assessment

The primary goal of preclinical PK studies is to characterize a drug's behavior in a living system.[6] This is achieved through a series of in vitro and in vivo experiments designed to model the complex processes a drug undergoes in the body. For a compound like this compound, which is administered intravenously, the focus is primarily on its distribution, metabolism, and excretion.

The choice of animal models is critical.[8] Rodent models (mice, rats) are often used for initial screening and efficacy studies due to their practicality, while non-rodent models (dogs, non-human primates) provide data that is often more predictive of human pharmacokinetics.[5][8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the design and conduct of these essential studies to ensure the data is robust and reliable for informing clinical development.[6][8][9]

Caption: High-level workflow for preclinical pharmacokinetic evaluation.

Pharmacokinetic Profile of this compound in Preclinical Models

Distribution

The distribution of a drug determines its concentration at the site of action and in various tissues. Key parameters include the volume of distribution (Vd) and plasma protein binding.

-

Plasma Protein Binding: this compound exhibits low binding to plasma proteins across all tested preclinical species, which is consistent with observations in humans.[7][10] This is a crucial characteristic, as only the unbound (free) fraction of a drug is pharmacologically active. Low protein binding suggests that a larger fraction of the administered dose is available to inhibit β-lactamases. In mice, the plasma protein binding for this compound is reported to be around 8%.[10]

-

Volume of Distribution (Vd): In preclinical models, this compound generally shows a volume of distribution that suggests it is primarily distributed within the extracellular fluid. For example, in infected neutropenic mice, the Vd was estimated to be 1.18 L/kg.[11] Studies in rabbits also found Vd values comparable to those seen in humans.[12] This pharmacokinetic property is complementary to that of its partner β-lactams, like ceftazidime, facilitating their co-distribution to infection sites.[7]

-

Tissue Penetration: Effective treatment of infections requires the drug to penetrate the site of infection. Preclinical studies in mice have demonstrated that this compound penetrates into the epithelial lining fluid (ELF) of the lungs.[10][11] This is particularly relevant for treating pneumonia.[13] The ELF-to-plasma concentration ratio for unbound this compound in mice was found to be approximately 0.22.[11] Furthermore, microdialysis studies in rats and pigs have shown that this compound concentrations in the muscle and kidney interstitium are similar to unbound plasma concentrations.[14]

Metabolism

A critical aspect of drug development is understanding how a compound is metabolized by the body.[15][16] this compound is characterized by its metabolic stability.

-

In vitro Studies: Experiments using human liver microsomes and hepatocytes have shown that the biotransformation of this compound is negligible.[17] This is a significant advantage, as it minimizes the potential for the formation of active or toxic metabolites and reduces the likelihood of drug-drug interactions involving metabolic enzymes.[17]

-

In vivo Evidence: Consistent with in vitro findings, in vivo studies across preclinical species and in humans confirm that this compound is not significantly metabolized.[7] The majority of the administered dose is recovered as the unchanged parent drug.

Excretion

The primary route of elimination for this compound is renal excretion.[15]

-

Clearance and Half-Life: The clearance of this compound is closely tied to renal function. In preclinical species with normal renal function, this compound is cleared relatively quickly. In mice, the elimination half-life is approximately 0.24 hours.[11] This short half-life is similar to that of ceftazidime (around 0.28 hours in mice), making them suitable partners for a combination product.[7][11]

-

Excretion Pathway: Studies have consistently shown that renal excretion is the major pathway for this compound clearance.[18] In mass balance studies, the vast majority of the administered dose is recovered unchanged in the urine.[7] This indicates that glomerular filtration and likely active tubular secretion are the key mechanisms of its elimination. This reliance on renal clearance means that dose adjustments are necessary in subjects with impaired renal function, a principle established in preclinical studies and confirmed in clinical trials.[7][18]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The ultimate goal of characterizing pharmacokinetics is to link drug exposure to its pharmacological effect. For β-lactamase inhibitors, the key PK/PD parameter is the duration of time that the free drug concentration remains above a certain critical threshold (%fT > CT).[2][19][20]

Preclinical infection models, such as the neutropenic murine thigh infection model, have been instrumental in defining this target for this compound.[4] These studies have shown that the efficacy of this compound in restoring the activity of a partner β-lactam is time-dependent.[2][19][20] The specific concentration threshold (CT) and the required time above it can vary depending on the partner antibiotic and the pathogen being targeted.[20] These preclinical PK/PD analyses were foundational for selecting the this compound doses evaluated in clinical trials.[2][4]

Summary of Preclinical Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound observed in common preclinical models.

| Parameter | Mouse | Rat | Rabbit | Pig/Monkey | Human (for comparison) |

| Plasma Protein Binding | ~8%[10] | Low[11] | Low | Low | 5.7–8.2%[7] |

| Elimination Half-life (t½) | ~0.24 hr[11] | N/A | N/A | N/A | ~2.0 hr[7] |

| Volume of Distribution (Vd) | ~1.18 L/kg[11] | N/A | Comparable to humans[12] | N/A | 15.4–26.3 L[18] |

| Primary Elimination Route | Renal[7] | Renal[14] | Renal[12] | Renal[14] | Renal[7][18] |

| Metabolism | Negligible[17] | Negligible | Negligible | Negligible | Negligible[7][17] |

| Key PK/PD Driver | %fT > CT[2][21] | %fT > CT | %fT > CT | %fT > CT | %fT > CT[22][23] |

N/A: Specific data not prominently available in the searched literature.

Key Experimental Protocols

The trustworthiness of PK data hinges on robust and validated experimental methods. Below are outlines for core protocols used in the preclinical evaluation of this compound.

Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per time point), equipped with jugular vein catheters for dosing and blood sampling.

-

Dosing: Administer this compound as an intravenous bolus via the catheter. The dose is selected based on anticipated efficacious exposures from in vitro studies.

-

Blood Sampling: Collect serial blood samples (approx. 0.2 mL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8 hours) post-dose.

-

Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until bioanalysis.

-

Data Analysis: Quantify this compound concentrations using a validated LC-MS/MS method. Calculate PK parameters (Cmax, AUC, t½, CL, Vd) using non-compartmental analysis (NCA).

Causality: The use of cannulated animals allows for serial blood sampling from the same animal, reducing biological variability. A rich sampling schedule, especially in the initial phase, is crucial to accurately define the distribution and elimination phases of a drug with a short half-life like this compound.

Protocol: Bioanalytical Quantification of this compound by LC-MS/MS

Objective: To accurately quantify this compound concentrations in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[24][25][26][27][28]

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

For this compound, which is a polar molecule, a specific extraction is needed. A common approach is solid-phase extraction (SPE) using a weak anion exchange cartridge.[24][25][27] Protein precipitation can be used for the partner drug, like ceftazidime.[24][25][27]

-

Add an internal standard (IS), such as a stable isotope-labeled version of this compound, to the plasma samples, calibration standards, and quality controls (QCs).

-

Elute the analyte from the SPE cartridge and evaporate the solvent. Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto an LC system.

-

Separation is typically achieved on a hydrophilic interaction liquid chromatography (HILIC) or an amide column, suitable for polar compounds.[24][25][27]

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to determine the concentrations in the unknown samples. The calibration range for rat plasma might be set from 0.005 to 5.0 µg/mL.[26][28]

-

Self-Validation: This protocol is self-validating through the inclusion of an internal standard to correct for variability in extraction and injection, and the use of QCs at multiple concentration levels to ensure the accuracy and precision of the analytical run. The method must be validated according to FDA guidelines.[27]

Caption: Workflow for LC-MS/MS bioanalysis of this compound in plasma.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of this compound is well-characterized and demonstrates properties that make it an effective β-lactamase inhibitor for combination therapy. Its low plasma protein binding, limited metabolism, and primary renal excretion are consistent across species and align well with partner antibiotics like ceftazidime. The foundational work in preclinical models was essential for establishing the time-dependent PK/PD driver of efficacy, which guided the successful design of clinical trials and led to its approval for treating serious Gram-negative infections.[4][19]

Future research in this area may focus on refining physiologically based pharmacokinetic (PBPK) models to better predict this compound concentrations in specific, hard-to-reach tissue compartments.[14] Additionally, as new β-lactams are developed, preclinical PK studies will remain vital for identifying suitable partners for this compound to combat the ever-evolving landscape of antibiotic resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound Pharmacokinetic/Pharmacodynamic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. rhizomeai.com [rhizomeai.com]

- 10. Pharmacokinetics and Penetration of Ceftazidime and this compound into Epithelial Lining Fluid in Thigh- and Lung-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Pharmacokinetics and Efficacy of Ceftazidime-Avibactam in the Treatment of Experimental Pneumonia Caused by Klebsiella pneumoniae Carbapenemase-Producing K. pneumoniae in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Prediction of higher ceftazidime–this compound concentrations in the human renal interstitium compared with unbound plasma using a minimal physiologically based pharmacokinetic model developed in rats and pigs through microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 16. Absorption, distribution, excretion and metabolism in mammals | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. researchgate.net [researchgate.net]

- 18. Review of Clinical Pharmacokinetics of this compound, A Newly Approved non-β lactam β-lactamase Inhibitor Drug, In Combination Use With Ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Pharmacokinetic/Pharmacodynamic Targets - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 20. This compound Pharmacokinetic/Pharmacodynamic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A model-based evaluation of the pharmacokinetics-pharmacodynamics (PKPD) of this compound in combination with ceftazidime - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ceftazidime‐this compound Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ceftazidime-Avibactam Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of this compound and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]

- 25. tandfonline.com [tandfonline.com]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

- 28. Bioanalytical method validation for the simultaneous determination of ceftazidime and this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Avibactam's Role in Overcoming Antibiotic Resistance: A Mechanistic and Methodological Analysis

An In-Depth Technical Guide

Abstract